molecular formula C18H19ClN4O3 B6753954 N-(5-chloropyridin-2-yl)-1-(6-methyl-4-oxo-1H-pyridine-3-carbonyl)piperidine-4-carboxamide

N-(5-chloropyridin-2-yl)-1-(6-methyl-4-oxo-1H-pyridine-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B6753954
M. Wt: 374.8 g/mol
InChI Key: CESRTQHXQYEGJH-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-1-(6-methyl-4-oxo-1H-pyridine-3-carbonyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its unique structure, which includes a chloropyridine moiety, a methyl-oxo-pyridine group, and a piperidine carboxamide framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-1-(6-methyl-4-oxo-1H-pyridine-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chloropyridine Moiety: The starting material, 2-chloropyridine, undergoes a series of reactions to introduce the desired substituents at the 5-position.

    Synthesis of the Methyl-Oxo-Pyridine Group: This involves the functionalization of a pyridine ring to introduce a methyl group and an oxo group at specific positions.

    Coupling with Piperidine Carboxamide: The final step involves coupling the chloropyridine and methyl-oxo-pyridine intermediates with a piperidine carboxamide derivative under appropriate reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-1-(6-methyl-4-oxo-1H-pyridine-3-carbonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-1-(6-methyl-4-oxo-1H-pyridine-3-carbonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-1-(6-methyl-4-oxo-1H-pyridine-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-1-(4-oxo-1H-pyridine-3-carbonyl)piperidine-4-carboxamide: Similar structure but lacks the methyl group on the pyridine ring.

    N-(5-bromopyridin-2-yl)-1-(6-methyl-4-oxo-1H-pyridine-3-carbonyl)piperidine-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    N-(5-chloropyridin-2-yl)-1-(6-methyl-4-oxo-1H-pyridine-3-carbonyl)piperidine-3-carboxamide: Similar structure but with a different position of the carboxamide group.

Uniqueness

N-(5-chloropyridin-2-yl)-1-(6-methyl-4-oxo-1H-pyridine-3-carbonyl)piperidine-4-carboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-(6-methyl-4-oxo-1H-pyridine-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3/c1-11-8-15(24)14(10-20-11)18(26)23-6-4-12(5-7-23)17(25)22-16-3-2-13(19)9-21-16/h2-3,8-10,12H,4-7H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESRTQHXQYEGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)N2CCC(CC2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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